9(R)-Hete
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5Z,7E,9R,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATOYYZUTNAWSA-AZFZJQGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C[C@H](/C=C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185849 | |
| Record name | (5Z,7E,9R,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107656-14-4 | |
| Record name | (5Z,7E,9R,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107656-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z,7E,9R,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Biogenesis Pathways of 9 R Hete
Enzymatic Formation Mechanisms
Enzymatic pathways represent a controlled and often stereoselective means of 9(R)-HETE production, primarily mediated by cytochrome P450 enzymes.
Cytochrome P450 enzymes constitute a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of various endogenous and exogenous compounds, including fatty acids like arachidonic acid. ahajournals.org Their catalytic activity leads to the hydroxylation and epoxidation of arachidonate, yielding a range of hydroxyeicosatetraenoic acids (HETEs). reactome.orgjst.go.jp
While a broad range of CYP enzymes can metabolize arachidonic acid, specific isoforms contribute to the formation of various HETE regioisomers. For instance, human CYP2C19 and CYP2E1 are known to synthesize 19-HETE. frontiersin.org Other CYP isoforms, such as CYP2C9, have been implicated in the formation of 15(R)-HETE and 12-HETE. caymanchem.comdiva-portal.org Although direct evidence for a specific CYP isoform exclusively forming this compound is less explicitly detailed in the provided information, studies indicate that CYP1B1 contributes to the production of mid-chain HETEs, including 9(S)-HETE, among other enantiomers like 5(R)-, 8(S)-, 11(S)-, 12(R)-, and 15(S)-HETE. cdnsciencepub.com This highlights the capacity of CYP enzymes to generate various HETE isomers, including those at the C-9 position.
The following table summarizes some CYP isoforms and their reported HETE products:
| CYP Isoform (Species) | Reported HETE Products (Stereochemistry) | Reference |
| Rat Liver Microsomes | Mixture of hydroxy acid derivatives | pnas.orgcaymanchem.comcaymanchem.com |
| Human CYP1B1 | 5(R)-, 8(S)-, 9(S)-, 11(S)-, 12(R)-, 15(S)-HETE | cdnsciencepub.com |
| Human CYP2C9 | 15(R)-HETE, 12-HETE (stereospecificity >90% 12R-HETE) | caymanchem.comdiva-portal.org |
| Human CYP2C19 | 19-HETE | frontiersin.org |
| Human CYP2E1 | 19-HETE | frontiersin.org |
Enzymatic reactions are often characterized by their stereoselectivity, meaning they preferentially produce one stereoisomer over another. In the context of HETEs, cytochrome P450 enzymes typically generate a mixture of R and S enantiomers. nih.gov Notably, for certain HETEs, the R enantiomer tends to predominate. For example, in the case of 12-HETE, the R enantiomer is often the more abundant product formed by CYP enzymes. nih.govwikipedia.org This stereoselective production is a hallmark of enzyme-catalyzed reactions, distinguishing them from non-enzymatic processes that typically yield racemic mixtures. nih.gov
Cytochrome P450 (CYP)-Mediated Synthesis
Non-Enzymatic Biogenesis Processes
Beyond enzymatic synthesis, this compound can also arise through non-enzymatic pathways, primarily driven by free radical reactions.
Free radical-initiated lipid peroxidation of arachidonic acid is a significant non-enzymatic pathway for the formation of various HETEs, including 9-HETE. mdpi.com This process involves the attack of reactive oxygen species (ROS) or other free radicals on polyunsaturated fatty acids, such as arachidonic acid, which is abundantly found esterified in cellular membrane phospholipids (B1166683). nih.govmdpi.comuniroma1.it
During lipid peroxidation, arachidonic acid undergoes a series of reactions initiated by radical species, leading to the formation of hydroperoxy intermediates (HpETEs), which are then reduced to their corresponding HETEs. nih.govmdpi.com Unlike enzymatically derived HETEs, those formed through lipid peroxidation are typically racemic mixtures, containing both R- and S-enantiomers. nih.gov This non-enzymatic pathway can lead to the synthesis of 8-, 9-, and 11-HETE. mdpi.com Elevated levels of 9-HETE, along with F2-Isoprostanes (another free radical-catalyzed product of arachidonic acid), have been associated with conditions involving oxidative stress, such as coronary artery disease, highlighting the physiological relevance of this non-enzymatic biogenesis route. nih.gov
Oxidative Stress-Induced Formation in Biological Systems
Oxidative stress is a critical factor that significantly contributes to the formation of this compound in biological systems. This is primarily mediated through the process of lipid peroxidation.
Lipid peroxidation, a hallmark of oxidative stress, involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids like arachidonic acid. This process generates various oxidized lipid products, including HETEs nih.govnih.gov. The presence of increased oxidative stress, such as that observed in conditions like diabetes, leads to an enhanced generation of hydroxyoctadecadienoic acids (HODEs), which are stable oxidation products of linoleic acid and serve as a parallel example of how oxidative stress promotes the formation of hydroxylated fatty acids nih.govwikipedia.org.
Research findings indicate a direct link between oxidative stress and the systemic elevation of free radical oxidation products of arachidonic acid, which include HETEs. For instance, elevated levels of these oxidation products are associated with angiographically defined coronary artery disease, underscoring the role of oxidative stress in their formation and potential involvement in disease pathogenesis caymanchem.com. The non-enzymatic oxidation of arachidonic acid under conditions of increased oxidative stress is a well-recognized pathway for the generation of 9-HETE and other related oxylipins nih.gov.
Cellular and Subcellular Dynamics of 9 R Hete
Intracellular Localization and Distribution
HETEs, including 9(R)-HETE, are known to be rapidly incorporated into cellular lipids uni.lu. While specific detailed studies on the precise intracellular localization of this compound are limited, research on related HETE isomers provides insights into general HETE distribution within cells. For instance, 12-hydroxyeicosatetraenoic acid (12-HETE) has been observed to accumulate predominantly in microsomal membranes, particularly within choline (B1196258) glycerophospholipids. Similar patterns of intracellular localization have been noted for 5-hydroxyeicosatetraenoic acid (5-HETE) and arachidonic acid, suggesting a common mechanism for the integration of these lipid mediators into intracellular membrane compartments wikidata.org. This indicates that this compound, like other HETEs, is likely distributed within the lipid-rich structures of the cell, such as the endoplasmic reticulum and other membrane systems.
Incorporation into Cellular Lipid Esters
A significant aspect of this compound's cellular dynamics is its extensive incorporation into cellular lipid esters. Studies involving cultured mouse cerebromicrovascular endothelium have demonstrated that 9(RS)-HETE, which includes the 9(R) enantiomer, is readily incorporated into cell lipids in an unmodified form chem960.com. This phenomenon of HETE incorporation into lipids is considered a general characteristic observed across various cell types, including epithelial and endothelial cells uni.lu.
HETEs are frequently found esterified to lipids, primarily because lipids represent the most abundant storage sites for arachidonic acid (AA) within cells uni.lu. The esterification of HETEs can occur following their biosynthesis from free arachidonic acid, or they can arise directly from the enzymatic or non-enzymatic oxidation of esterified arachidonic acid uni.lu. Furthermore, HETEs can be acylated into the sn-2 position of phospholipids (B1166683), serving as a potential mechanism for their sequestration, inactivation, or storage, allowing for their subsequent release upon cellular stimulation chem960.com.
Metabolic Turnover and Cellular Persistence
The metabolic turnover and cellular persistence of this compound exhibit distinct characteristics compared to other HETE isomers, highlighting pathway selectivity based on the hydroxyl group's position.
In a study with cultured mouse cerebromicrovascular endothelium, 9(RS)-HETE demonstrated a notable resistance to metabolism. Instead of being broken down, it was extensively incorporated into cellular lipids chem960.com. This contrasts sharply with other HETE isomers, such as 11(RS)-HETE, 12(S)-HETE, and 15(S)-HETE, which were extensively metabolized and only minimally incorporated into the same cell lipids by these endothelial cells chem960.com. This suggests that the enzymatic pathways responsible for HETE metabolism are highly selective, distinguishing between isomers based on the position of the hydroxyl group chem960.com.
Resistance to Enzymatic Degradation in Specific Cell Lines
A key finding regarding the cellular persistence of this compound is its observed resistance to enzymatic degradation in specific cellular contexts. In cultured mouse cerebromicrovascular endothelium, 5(S)-, 8(RS)-, and 9(RS)-HETE were found to be largely unmetabolized by the cells. Instead, these isomers were extensively incorporated, unmodified, into the cell's lipid pools chem960.com. This resistance to degradation suggests a mechanism by which this compound can persist within these cells, primarily by being sequestered within lipid structures.
This behavior is in stark contrast to the extensive metabolism observed for other HETE isomers in the same cell line. For example, 11(RS)-, 12(S)-, and 15(S)-HETE were readily metabolized by these cells, with minimal incorporation into lipids chem960.com. This differential metabolic fate underscores the specificity of cellular enzymes and pathways in handling various HETE isomers.
Table 1: Metabolism and Incorporation of HETE Isomers in Cultured Mouse Cerebromicrovascular Endothelium chem960.com
| HETE Isomer | Metabolism by Cells | Incorporation into Cell Lipids |
| 5(S)-HETE | Not metabolized | Extensively incorporated |
| 8(RS)-HETE | Not metabolized | Extensively incorporated |
| 9(RS)-HETE | Not metabolized | Extensively incorporated |
| 11(RS)-HETE | Extensively metabolized | Minimally incorporated |
| 12(S)-HETE | Extensively metabolized | Minimally incorporated |
| 15(S)-HETE | Extensively metabolized | Minimally incorporated |
Further research has shown that the concentrations of this compound can be significantly influenced by inflammatory mediators in specific cell lines. For instance, in AC16 cells, treatment with tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and lipopolysaccharides (LPS) resulted in increased concentrations of both this compound and 9(S)-HETE.
Table 2: Percentage Increase in this compound and 9(S)-HETE Concentrations in AC16 Cells After Inflammatory Mediator Treatment
| Inflammatory Mediator | This compound Increase (%) | 9(S)-HETE Increase (%) |
| TNF-α | ~132 | 116 |
| IL-6 | ~155 | 106 |
| LPS | ~60 | 85 |
Molecular Interactions and Receptor Pharmacology of 9 R Hete
Nuclear Receptor Activation
Nuclear receptors are a superfamily of ligand-activated transcription factors that play crucial roles in regulating gene expression, thereby controlling diverse physiological processes such as development, cell differentiation, and metabolism.
9(R)-HETE has been identified as an activator of retinoid X receptor gamma (RXRγ)-dependent transcription. Studies have demonstrated that at a concentration of 300 nM, this compound is capable of activating RXRγ-dependent transcription by 1.5-fold relative to a control. caymanchem.comtargetmol.commedchemexpress.commedchemexpress.commedchemexpress.com This stereochemical assignment of the (R) enantiomer is based on comparisons of chiral HPLC retention times to published results. caymanchem.comtargetmol.com
RXRγ is one of three isoforms (RXRα, RXRβ, and RXRγ) of the retinoid X receptor family, which are central to nuclear receptor signaling. frontiersin.org RXRs function as ligand-activated transcription factors that can form homodimers (RXR/RXR) or heterodimers with a variety of other nuclear hormone receptors, including retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), and liver X receptors (LXRs). frontiersin.orgipb.ac.idplos.orgijdvl.commdpi.com These heterodimers bind to specific DNA response elements in the promoter regions of target genes, regulating their transcription upon ligand binding. frontiersin.orgmdpi.com The activation of RXRγ by this compound suggests a potential role for this eicosanoid in modulating gene expression pathways influenced by RXRγ, either independently or as part of a heterodimeric complex.
Table 1: this compound Activation of RXRγ-Dependent Transcription
| Compound | Receptor | Concentration | Activation Relative to Control | Reference |
| This compound | RXRγ | 300 nM | 1.5-fold | caymanchem.comtargetmol.commedchemexpress.commedchemexpress.commedchemexpress.com |
Interactions with Other Ligand-Activated Receptors (Contextual within HETE family)
The hydroxyeicosatetraenoic acid (HETE) family, derived from arachidonic acid, encompasses various isomers that interact with a range of ligand-activated receptors, influencing diverse physiological processes. While specific direct interactions of this compound with all receptors within this family context are not extensively detailed, insights from other HETEs provide a broader understanding of potential receptor pharmacology.
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate genes involved in lipid metabolism, glucose homeostasis, and inflammation. doc-developpement-durable.orgresearchgate.net While this compound's direct agonistic or antagonistic activity on PPARs is not explicitly detailed in the provided data, other eicosanoids and fatty acid metabolites have been shown to interact with PPARs. For instance, 9-HEPE, another hydroxyeicosapentaenoic acid, has been reported to induce fatty acid oxidation, adipogenesis, and glucose uptake through PPAR activation in vivo. medchemexpress.com This highlights the broader potential for lipid metabolites, including members of the HETE family, to serve as ligands for PPARs, thereby influencing metabolic pathways.
Within the HETE family, certain isomers are known to interact with G protein-coupled receptors such as Leukotriene B4 Receptor 2 (BLT2) and Thromboxane (B8750289) Receptor (TP). For example, 12(R)-HETE, an endogenous metabolite of arachidonic acid, selectively binds to BLT2 over BLT1 at a concentration of 5 µM in Chinese Hamster Ovary (CHO) cell membranes expressing human receptors. caymanchem.com BLT2 is a low-affinity leukotriene B4 receptor that can also be stimulated by other ligands, including 12(S)-HETE. bmbreports.orgoup.comwikipedia.org BLT2 is ubiquitously expressed and mediates various cellular functions, including chemotaxis and calcium mobilization. nih.gov
Furthermore, 12(R)-HETE has been shown to bind to the Thromboxane Receptor (TP) in washed isolated human platelets with an IC50 of 0.734 µM, and it inhibits platelet aggregation induced by the TP receptor agonist I-BOP with an IC50 of 3.6 µM. caymanchem.com The TP receptor is a G protein-coupled receptor that mediates the prothrombotic and vasoconstrictive properties of thromboxane A2 (TXA2). wikipedia.org These interactions of other HETE isomers with BLT2 and TP receptors provide a contextual understanding of how this compound, as a related eicosanoid, might potentially engage with G protein-coupled receptor signaling pathways, although direct evidence for this compound's interaction with these specific receptors is not detailed in the provided literature.
Table 2: Representative HETE Family Interactions with BLT2 and TP Receptors
| Compound | Receptor | Binding Affinity (IC50/Kd) | Observed Effect (if applicable) | Reference |
| 12(R)-HETE | BLT2 | Selective binding at 5 µM | - | caymanchem.com |
| 12(S)-HETE | BLT2 | Agonist | Activates BLT2 | bmbreports.orgoup.comwikipedia.org |
| 12(R)-HETE | TP | IC50 = 0.734 µM | Inhibits platelet aggregation | caymanchem.com |
Downstream Intracellular Signaling Pathways Modulated by HETEs
The modulation of intracellular signaling pathways by HETEs, including this compound, is intrinsically linked to their receptor interactions, particularly with nuclear receptors.
The activation of nuclear receptors, such as RXRγ by this compound, directly impacts gene expression regulation. Nuclear receptors function as ligand-controlled transcription factors. frontiersin.orgplos.org Upon binding their cognate ligands, these receptors, often as heterodimers (e.g., RXR/RAR, RXR/PPAR, RXR/LXR), translocate to the nucleus (if not already there) and bind to specific DNA response elements (REs) in the promoter regions of target genes. frontiersin.orgmdpi.com This binding can either activate or repress the transcription of downstream genes, leading to changes in protein synthesis and cellular function. frontiersin.org
In the case of this compound activating RXRγ-dependent transcription, it implies that this compound can influence the expression of genes that are regulated by RXRγ, either as a homodimer or, more commonly, as part of a heterodimer with other nuclear receptors. While the specific gene targets directly modulated by this compound via RXRγ are not exhaustively detailed in the provided information, the general mechanism involves the intricate interplay between ligand binding, receptor dimerization, DNA binding, and the recruitment of co-activator or co-repressor proteins to control gene transcription. frontiersin.org This mechanism allows eicosanoids like this compound to exert their biological effects by fine-tuning cellular responses at the transcriptional level.
This compound is an enantiomer of (±)9-HETE, with its biosynthesis occurring from arachidonic acid primarily through the action of microsomal cytochrome P450 (CYP) enzymes. This enzymatic conversion is often non-stereoselective, leading to the formation of both (R) and (S) enantiomers caymanchem.comtandfonline.com.
A notable molecular interaction of this compound involves its activity as an activator of retinoid X receptor gamma (RXRγ). Research has demonstrated that this compound, at a concentration of 300 nM, can activate RXRγ-dependent transcription, showing a 1.5-fold increase relative to a control caymanchem.comglpbio.comtandfonline.com. This activation suggests a potential role for this compound in gene regulation pathways mediated by RXRγ, a nuclear receptor involved in diverse cellular processes including cell differentiation, proliferation, and metabolism.
Cellular Response Amplification
The cellular fate and subsequent amplification of responses by this compound are critical aspects of its biological function. Studies on mouse cerebromicrovascular endothelium have indicated that this compound, along with its racemic counterpart 9(RS)-HETE, is not extensively metabolized by these cells. Instead, it is largely incorporated, unmodified, into cellular lipids spandidos-publications.com. This incorporation into lipid membranes suggests a potential mechanism for its cellular retention or as a reservoir for future release and signaling.
Furthermore, this compound is implicated in cellular responses related to inflammation and cellular hypertrophy. In AC16 cells, a human cardiomyocyte cell line, treatment with inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and lipopolysaccharides (LPS) resulted in a significant increase in the concentration of this compound cdnsciencepub.com. Specifically, this compound concentrations were elevated by approximately 132%, 155%, and 60% following treatment with TNF-α, IL-6, and LPS, respectively, compared to control cells cdnsciencepub.com. This upregulation in response to inflammatory stimuli suggests that this compound may contribute to the cellular responses observed during inflammatory conditions.
While the precise downstream signaling pathways amplified solely by this compound require further elucidation, its increased presence in response to inflammatory cues, coupled with the known roles of other mid-chain HETEs in instigating cellular hypertrophy via NF-κB and MAPK-dependent mechanisms, points towards its involvement in complex cellular signaling networks cdnsciencepub.com.
Table 1: Effect of Inflammatory Mediators on this compound Concentration in AC16 Cells
| Inflammatory Mediator | This compound Concentration Increase (% vs. Control) cdnsciencepub.com |
| TNF-α | 132% |
| IL-6 | 155% |
| LPS | 60% |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering of data.
Functional Roles of 9 R Hete in Biological and Pathophysiological Research Contexts
Regulatory Influence on Cellular Processes
9(R)-HETE exerts regulatory influence on various cellular processes, particularly in response to inflammatory stimuli.
Modulation of Cellular Responses to Inflammatory Stimuli (e.g., Zymosan-Induced Changes)
Studies have demonstrated that this compound levels are modulated in response to inflammatory stimuli, such as zymosan and lipopolysaccharide (LPS). In human whole blood, acute exposure to zymosan significantly induced the production of this compound, with levels averaging 1.56 ± 0.2 ng/ml after 4 hours nih.gov. A prolonged incubation with zymosan (24 hours) further potentiated this compound levels to 3.28 ± 0.4 ng/ml nih.gov. Similarly, in AC16 cells treated with inflammatory mediators, the concentration of this compound was significantly increased. Specifically, treatment with TNF-α led to approximately a 132% increase, IL-6 to about a 155% increase, and LPS to roughly a 60% increase in this compound concentration caymanchem.com. These findings highlight this compound's involvement in the cellular response to inflammatory challenges.
Table 1: Modulation of this compound Levels by Inflammatory Stimuli
| Stimulus (Cell Type) | Time Point | This compound Concentration (ng/ml, Mean ± SEM) | Fold Increase (Approx.) | Reference |
| Zymosan (Human Whole Blood) | 4 hours | 1.56 ± 0.2 | - | nih.gov |
| Zymosan (Human Whole Blood) | 24 hours | 3.28 ± 0.4 | - | nih.gov |
| TNF-α (AC16 cells) | - | - | 132% | caymanchem.com |
| IL-6 (AC16 cells) | - | - | 155% | caymanchem.com |
| LPS (AC16 cells) | - | - | 60% | caymanchem.com |
Participation in Oxidative Stress Pathways
This compound is recognized for its role within oxidative stress pathways.
Biomarker of Lipid Peroxidation Products
Hydroxyeicosatetraenoic acids (HETEs), including 9-HETE, are formed as products of lipid peroxidation of arachidonic acid ahajournals.orgnih.gov. These compounds can serve as reliable biomarkers to assess oxidative stress status in vivo hmdb.ca. Unlike enzymatically derived arachidonic acid metabolites, eicosanoids formed by lipid peroxidation often exist as racemic mixtures of R- and S-enantiomers, reflecting the non-enzymatic nature of their formation. The presence and levels of HETEs, such as 9-HETE, are therefore indicative of free radical-mediated lipid peroxidation hmdb.ca.
Involvement in Pathogenesis Mechanisms
The involvement of this compound extends to various pathogenesis mechanisms, particularly in cardiovascular and potentially respiratory systems.
Contribution to Vascular Dysregulation Research Models
Plasma levels of (±)9-HETE, which includes this compound, have been observed to be elevated in patients diagnosed with angiographically defined coronary artery disease ahajournals.org. This association suggests a contribution of 9-HETE to vascular dysregulation, as coronary artery disease is characterized by impaired vascular function ahajournals.org. The systemic elevation of free radical oxidation products of arachidonic acid, from which 9-HETE can be formed, is linked to evidence of coronary artery disease ahajournals.org.
Role in Respiratory System Physiological Responses (e.g., Airway Tone and Inflammation)
While the direct and specific role of this compound in modulating airway tone and inflammation is less extensively documented compared to other HETEs (e.g., 20-HETE or 5-HETE), general hydroxyeicosatetraenoic acids (HETEs) are known to be present in the pulmonary vasculature and airways and can affect pulmonary vascular and bronchial smooth muscle tone. Furthermore, 9-HETE is listed as a compound that "may cause respiratory irritation" nih.gov. This suggests a potential, albeit not fully elucidated, involvement of 9-HETE in respiratory physiological responses and inflammatory conditions.
Connection to Immune System Modulation and Inflammatory States
HETEs, as a class of lipid mediators, are broadly associated with pro-inflammatory events mdpi.com. Inflammation itself is a complex biological response involving a coordinated interplay of immune cells, inflammatory lipid mediators, and cytokines, aiming to address danger signals and restore homeostasis sapphirebioscience.com. Omega-6 eicosanoids, including certain HETEs, are generally recognized for their pro-inflammatory properties mdpi.com.
Specifically concerning 9-HETE, studies have shown that 9-HETE enantiomers are released non-enzymatically during blood clotting nih.gov. Blood clotting is an integral part of the body's response to injury and is closely linked to the initiation and progression of inflammatory processes. While the direct and specific immunomodulatory actions of this compound are still being elucidated, its presence and formation in such contexts suggest its involvement in the broader landscape of lipid-mediated cellular responses during inflammatory states.
Enantiomeric Specificity in Biological Actions
Enantiomeric specificity is a critical aspect of the biological actions of HETEs, including this compound. This compound constitutes 50% of the racemic mixture (±)9-HETE caymanchem.commedchemexpress.com. The stereochemical assignment of the (R) enantiomer is typically achieved through comparison of chiral high-performance liquid chromatography (HPLC) retention times to established results, highlighting the importance of chiral separation techniques in their analysis caymanchem.com.
The biosynthesis of HETEs often exhibits high enantiospecificity, depending on the enzymatic pathway involved. Lipoxygenase (LOX) enzymes, for instance, typically stereospecifically insert molecular oxygen into polyunsaturated fatty acids like arachidonic acid to yield HETEs with an S-configuration. In contrast, cyclooxygenase (COX) enzymes and cytochrome P450 (CYP450) enzymes are known to predominantly form HETEs with an R-configuration nih.gov. Given that complex biological fluids, such as whole blood, can contain racemic mixtures of various oxidized lipids, distinguishing between enantiomers is crucial. This is because different enantiomers, even of the same compound, can arise from distinct enzymatic or non-enzymatic pathways and may possess unique biological activities nih.gov.
Detailed Research Findings
| Compound | Key Finding | Reference |
| This compound | Activates RXRγ-dependent transcription 1.5-fold relative to control at 300 nM. | caymanchem.commedchemexpress.com |
| 9-HETE enantiomers | Released non-enzymatically during blood clotting. | nih.gov |
| HETEs (general) | Associated with pro-inflammatory events. | mdpi.com |
| HETE biosynthesis | LOX enzymes typically produce S-configuration HETEs; COX and CYP450 enzymes predominantly form R-configuration HETEs. | nih.gov |
| 11(R)-HETE & 11(S)-HETE | Both induce cellular hypertrophy; 11(S)-HETE has a more pronounced effect and enantioselectively increases CYP1B1 catalytic activity. | frontiersin.org |
Advanced Analytical Methodologies for 9 R Hete Research
High-Resolution Chromatographic Separation Techniques
Chromatographic methods are fundamental for separating complex mixtures of lipid mediators, especially for distinguishing between the enantiomeric forms of hydroxyeicosatetraenoic acids (HETEs), given that enzymatic pathways of formation are often enantiospecific, while non-enzymatic processes yield racemic mixtures sci-hub.senih.govnih.gov.
Chiral-Phase High-Performance Liquid Chromatography (HPLC)
Chiral-phase High-Performance Liquid Chromatography (HPLC) is a crucial technique for the stereochemical assignment and separation of 9(R)-HETE from its 9(S)-enantiomer and racemic mixtures caymanchem.com. The stereochemical assignment of the (R) enantiomer is frequently confirmed by comparing its chiral HPLC retention times to established literature values caymanchem.com.
While underivatized HETE methyl esters often exhibit only partial resolution, derivatization strategies can significantly improve enantiomeric separation. For instance, reacting racemic HETE methyl esters with benzoyl or naphthoyl chloride, followed by purification, allows for complete separation of the resulting aromatic ester derivatives on chiral stationary phases, such as those employing [(R)-(−)-N-3,5-dinitrobenzoyl-α-phenylglycine)] capes.gov.br. Beyond derivatization, direct enantioselective normal phase (NP) HPLC methods utilizing polysaccharide-based chiral stationary phases like Chiralpak AD have been developed for oxygenated polyunsaturated fatty acids (PUFAs), including HETEs and hydroxyoctadecadienoic acids (HODEs) sci-hub.se. In some biological systems, chiral HPLC has revealed that this compound is produced, sometimes in minor quantities alongside other HETE isomers researchgate.net. Furthermore, in certain liquid chromatography-mass spectrometry (LC-MS) setups, the R-enantiomers of eicosanoids typically elute earlier than their S-enantiomeric counterparts nih.gov.
Ultra-High-Performance Liquid Chromatography (UHPLC) for Lipidomics
Ultra-High-Performance Liquid Chromatography (UHPLC) has significantly advanced the field of lipidomics, offering enhanced resolution and speed essential for resolving enantiomeric, regioisomeric, and stereoisomeric lipids nih.gov. This capability is critical for differentiating between distinct biochemical pathways of lipid formation.
UHPLC systems, particularly when coupled with tandem mass spectrometry (UHPLC-MS/MS), enable the rapid and highly sensitive quantification of individual oxylipin enantiomers, including this compound nih.gov. The implementation of sub-2µm particle-based chiral stationary phases, such as Chiralpak IA-U, under mass spectrometry-compatible reversed-phase conditions, has demonstrated exceptional peak resolution for a wide array of isomeric oxylipins nih.gov. This technology has been successfully applied in targeted chiral lipidomics analyses of HETEs in complex biological matrices, such as human whole blood and serum, often utilizing UHPLC-electron capture atmospheric pressure chemical ionization/high-resolution mass spectrometry (ECAPCI/HRMS) nih.govresearchgate.netresearchgate.net. For example, in studies of human blood coagulation, quantifiable levels of this compound (5.48 ± 0.4 ng/ml) have been detected in serum, alongside its 9(S)-enantiomer (5.58 ± 0.5 ng/ml) nih.govresearchgate.net. The high sensitivity achieved with UHPLC-MS/MS methods, with average limits of detection (LOD) reported as low as 2.7 pg on-column for oxylipin enantiomers, makes them suitable for analyzing low-concentration analytes in biological samples nih.gov.
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) techniques, especially when coupled with chromatographic separation, provide the necessary specificity and sensitivity for the unequivocal identification and quantification of this compound and its related isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and highly sensitive analytical method for the analysis of oxylipins, including this compound mdpi.comimist.ma. This technique separates volatile or semi-volatile compounds in a complex mixture via gas chromatography before their detection and characterization by a mass spectrometer imist.ma.
A critical aspect of GC-MS analysis for HETEs involves derivatization, commonly through the formation of pentafluorobenzyl (PFB) derivatives. This derivatization enhances the volatility of the analytes and their electron capture properties, which is crucial for sensitive detection, particularly with negative ion chemical ionization (NICI) mdpi.comnih.gov. Deuterated internal standards, such as this compound-d8, are routinely employed to ensure precise quantification in biological samples, mitigating matrix effects and variability during sample preparation caymanchem.combertin-bioreagent.com. GC-MS has been historically and continues to be used for investigating the formation and levels of various HETEs in diverse biological contexts mdpi.com. The technique's robustness allows for the analysis of complex mixtures and finds broad application in fields such as forensic science, environmental monitoring, and pharmaceutical analysis imist.manih.govresearchgate.net.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS and High-Resolution MS) Techniques
LC-MS/MS typically employs triple-quadrupole (QqQ) instruments operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. These modes offer high selectivity and sensitivity, which are essential for quantifying low-concentration analytes in biological matrices nih.govmdpi.comschebb-web.denih.gov. However, a notable challenge in HETE analysis is the effective separation of regioisomers (e.g., 8-, 9-, and 12-HETE). These isomers can exhibit very similar collision-induced dissociation (CID) MS/MS spectra, making their differentiation solely by fragment ions difficult. Consequently, rigorous chromatographic separation is paramount to ensure the accurate quantification of individual isomers schebb-web.delipidmaps.org.
High-Resolution Mass Spectrometry (HRMS), including Orbitrap technology, further enhances analytical capabilities by providing precise mass accuracy (e.g., up to 140,000 FWHM resolution) and enabling the determination of elemental composition nih.govcreative-proteomics.comspectroscopyonline.com. HRMS is particularly valuable for resolving co-eluting and isobaric compounds, which is critical for distinguishing between enzymatically and non-enzymatically generated lipids nih.govspectroscopyonline.com. The combination of UHPLC with HRMS (e.g., Thermo Fisher Q Exactive™ Orbitrap MS coupled with Waters ACQUITY UPLC®) offers ultra-sensitive, quantitative profiling of numerous lipid mediators, providing high-confidence identification and a wide dynamic range suitable for both physiological and pathological conditions creative-proteomics.com. Stable isotope-labeled internal standards, such as this compound-d8, are routinely utilized to ensure the precision and accuracy of quantification in these advanced LC-MS techniques nih.govcaymanchem.combertin-bioreagent.comlipidmaps.org.
Electron Capture Atmospheric Pressure Chemical Ionization (ECAPCI) Methodology
Electron Capture Atmospheric Pressure Chemical Ionization (ECAPCI) is a specialized and highly sensitive ionization technique that has significantly advanced the analysis of eicosanoids, including this compound. This novel dissociative electron capture process occurs within the mass spectrometer's source under negative atmospheric pressure chemical ionization (APCI) conditions nih.gov. ECAPCI/MS can increase sensitivity by an order of magnitude (25- to 100-fold) compared to conventional APCI methods for eicosanoids nih.govnih.gov.
A key advantage of ECAPCI is its ability to maintain the structural integrity of thermally labile HETEs during the ionization process nih.gov. This methodology is frequently combined with chiral liquid chromatography and stable isotope dilution to achieve highly sensitive and specific quantification of eicosanoid enantiomers nih.govnih.govacs.org. The derivatization of HETEs with pentafluorobenzyl (PFB) groups is often employed with ECAPCI to enhance electron capture, a strategy reminiscent of GC-Electron Capture Negative Ion Chemical Ionization (ECNCI)/MS, but without the need for further derivatization of hydroxyl groups or ketones nih.govnih.govresearchgate.netnih.govacs.org. ECAPCI has been successfully applied in targeted chiral lipidomics analyses of HETEs in various biological samples, including human blood and cellular systems, providing detailed insights into their enantioselective formation and metabolism nih.govnih.govresearchgate.netnih.govacs.org.
Table 2: Quantitative Data and Method Characteristics for this compound Analysis
| Analyte / Enantiomer | Matrix / Context | Concentration / Ratio | Analytical Method | Key Finding / Characteristic | Reference |
| This compound | Human serum (coagulated whole blood) | 5.48 ± 0.4 ng/ml | UHPLC-ECAPCI/HRMS | Detectable non-enzymatic release during blood clotting | nih.govresearchgate.net |
| 9(S)-HETE | Human serum (coagulated whole blood) | 5.58 ± 0.5 ng/ml | UHPLC-ECAPCI/HRMS | Detectable non-enzymatic release during blood clotting | nih.govresearchgate.net |
| This compound | Formed by A451G mutant LOX | 67% of 9-H(p)ETE | Chiral-phase HPLC | Predominant enantiomer formed by specific enzyme mutant | researchgate.net |
| Oxylipin Enantiomers | General (on-column) | Average LOD: 2.7 pg | UHPLC-ESI-MS/MS (Chiralpak IA-U) | High sensitivity for individual enantiomers | nih.gov |
| Eicosanoids (general) | Targeted chiral analysis | fg range | LC-ECAPCI/MS | Extremely low detection limits | nih.gov |
| This compound-d8 | Internal Standard | - | GC-MS, LC-MS | Used for quantification of 9-HETE | caymanchem.combertin-bioreagent.com |
Stereochemical Assignment and Enantiomeric Purity Assessment
The stereochemical assignment of the (R) enantiomer of 9-HETE is primarily achieved through the comparison of chiral High-Performance Liquid Chromatography (HPLC) retention times with those of established standards caymanchem.comtargetmol.comlipidmaps.orgtargetmol.com. Chiral HPLC is a cornerstone technique for the separation and identification of individual R and S isomers of racemic hydroxyeicosatetraenoic acids (HETEs) targetmol.comacs.orgnih.govsci-hub.se.
Enzymatic biosynthesis pathways of eicosanoids typically yield highly enantiospecific products, whereas non-enzymatic free radical reactions commonly result in racemic mixtures nih.govsci-hub.se. Therefore, the ability to differentiate and quantify enantioselective HETEs in complex biological samples is paramount and requires analytical methods with high sensitivity and chiral separation capabilities nih.gov.
Ultra-High Performance Liquid Chromatography coupled with Electron Capture Atmospheric Pressure Chemical Ionization/High-Resolution Mass Spectrometry (UHPLC-ECAPCI/HRMS) has emerged as a powerful tool for targeted chiral lipidomics analysis. This method facilitates the separation and precise quantification of enantiomers, including this compound and 9(S)-HETE, even at low concentrations in biological fluids nih.gov. For instance, studies have shown the non-enzymatic release of 9-HETE enantiomers in human blood clotting, with comparable levels of this compound and 9(S)-HETE nih.gov. Furthermore, stimulation with zymosan can lead to an upregulation of both this compound and 9(S)-HETE in plasma nih.gov.
The following table illustrates typical concentrations of 9-HETE enantiomers detected in human blood under specific conditions:
| Condition | This compound Concentration (ng/ml) | 9(S)-HETE Concentration (ng/ml) | Reference |
| Blood Clotting (Serum) | 5.48 ± 0.4 | 5.58 ± 0.5 | nih.gov |
| Zymosan Stimulation (24h) | 3.28 ± 0.4 | 3.38 ± 0.5 | nih.gov |
Advanced Spectroscopic and Structural Elucidation Methods (e.g., Nuclear Magnetic Resonance, Electron-Impact MS)
The comprehensive structural elucidation of compounds like this compound relies on a synergistic application of various advanced spectroscopic techniques. A combination of chromatographic, chemical, Nuclear Magnetic Resonance (NMR), and Electron-Impact Mass Spectrometry (EI-MS) techniques is commonly employed nih.gov.
2D Nuclear Overhauser Enhancement Spectroscopy (NOESY): This technique helps establish spatial proximity between protons, aiding in the assignment of relative stereochemistry and conformational analysis d-nb.infonih.gov.
Heteronuclear Multiple Quantum Correlation (HMQC): HMQC correlates protons with directly bonded carbons, providing information about carbon-proton connectivity d-nb.infonih.gov.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons separated by two or three bonds, which is invaluable for establishing long-range connectivity and confirming the carbon skeleton d-nb.infonih.gov.
Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight and fragmentation patterns of this compound, which are essential for structural confirmation and quantitative analysis.
Electron-Impact Mass Spectrometry (EI-MS): EI-MS involves bombarding molecules with high-energy electrons, causing them to ionize and fragment in characteristic ways. The resulting fragmentation pattern provides structural information nih.govpnas.org.
Electron Capture Atmospheric Pressure Chemical Ionization Mass Spectrometry (ECAPCI-MS): This technique offers high sensitivity for lipid analysis. Derivatization of bioactive lipids with pentafluorobenzyl (PFB) bromide before LC-MS analysis is a common strategy to enhance detection sensitivity nih.govsemanticscholar.org. HRMS/MS analysis of PFB-derivatives of HETEs yields characteristic intense ions (e.g., m/z 319.2269 for HETE-PFBs) that correspond to dissociative electron capture, facilitating their identification and quantification nih.gov.
While all HETE isomers share the same molecular ion, specific product ions generated during MS/MS analysis are utilized to differentiate between various regioisomers. For example, distinct product ions can distinguish between 5-HETE (m/z 115), 8-HETE (m/z 155), 11-HETE (m/z 167), 12-HETE (m/z 179), and 15-HETE (m/z 219) semanticscholar.org.
These advanced analytical methodologies collectively provide a robust framework for the rigorous characterization of this compound, enabling detailed research into its chemical properties and biological significance.
Future Directions and Emerging Research Frontiers for 9 R Hete
Identification and Characterization of Stereospecific Biological Receptors
A critical gap in understanding the biological functions of 9(R)-HETE is the definitive identification of its specific cell surface or nuclear receptors. While receptors for other HETE isomers have been identified, such as GPR31 for 12(S)-HETE and GPR75 for 20-HETE, no dedicated receptor has been confirmed for this compound. nih.govnih.gov The biological effects of HETEs are often highly stereospecific, meaning the (R) and (S) enantiomers can have different or even opposing actions. nih.gov For instance, the binding of 12-(S)-HETE to its receptor GPR31 is stereospecific, with 12(R)-HETE being unable to displace it. nih.gov This underscores the necessity of identifying receptors that can distinguish between this compound and its enantiomer, 9(S)-HETE.
Future research should focus on:
Receptor Screening: Employing high-throughput screening of orphan G protein-coupled receptors (GPCRs) and nuclear receptors to identify potential binding partners for this compound.
Binding Affinity and Specificity Studies: Once potential receptors are identified, detailed binding assays will be crucial to determine the affinity and specificity of the this compound-receptor interaction, comparing it with 9(S)-HETE and other related lipids.
Structural Biology: Elucidating the crystal structure of this compound bound to its receptor(s) would provide invaluable insights into the molecular basis of its stereospecific recognition and activation, paving the way for the rational design of specific agonists and antagonists.
Comprehensive Elucidation of Downstream Signaling Networks and Molecular Targets
Following receptor binding, the next critical step is to map the intracellular signaling cascades initiated by this compound. Research on other HETEs has revealed their involvement in a wide array of signaling pathways that regulate cellular processes. For example, 20-HETE, through its receptor GPR75, can activate Gαq/11 proteins, leading to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of pathways like MAPK/IƙB/IKK and NF-ƙB. nih.govresearchgate.net Similarly, 12(S)-HETE binding to GPR31 can activate ERK1/2, MEK, and NF-κB pathways. nih.govtandfonline.com
For this compound, an early finding indicated that it can activate retinoid X receptor gamma (RXRγ)-dependent transcription. caymanchem.com This points towards a role in gene regulation, but a comprehensive understanding is lacking. Future investigations should aim to:
Map Kinase and Transcription Factor Activation: Systematically investigate the effect of this compound on major signaling pathways, including the MAPK family (ERK, JNK, p38), PI3K/AKT, and key transcription factors such as NF-κB and AP-1.
Proteomics and Phosphoproteomics: Utilize unbiased, large-scale proteomics and phosphoproteomics approaches to identify the full spectrum of proteins and signaling nodes that are modulated following cellular exposure to this compound.
Functional Cellular Assays: Correlate the identified signaling pathways with specific cellular functions, such as proliferation, migration, apoptosis, and inflammation, to understand the physiological and pathophysiological consequences of this compound signaling.
Exploration of Differential Enantiomeric Biological Activities and Interconversion Mechanisms
HETEs can be formed through both enzymatic pathways and non-enzymatic lipid peroxidation. While enzymatic production is often stereospecific, non-enzymatic processes typically yield a racemic mixture of (R) and (S) enantiomers. nih.gov Studies on other lipid metabolites, such as hydroxyoctadecadienoic acids (HODEs), have shown that enantiomers can have distinct and even opposing biological effects. nih.gov For example, 13(S)-HODE can induce apoptosis via PPARγ, whereas 13(R)-HODE promotes cell growth. nih.gov It is highly probable that this compound and 9(S)-HETE also exhibit such differential activities.
Key research frontiers in this area include:
Comparative Functional Studies: Directly comparing the effects of purified this compound and 9(S)-HETE in various biological assays to delineate their unique or opposing roles in cellular processes.
Enzymatic Interconversion: Investigating whether cells possess enzymes, such as isomerases or oxidoreductases, that can interconvert this compound and 9(S)-HETE. The conversion of 12(S)-HETE and 12(R)-HETE to 12-oxo-ETE by dehydrogenases suggests that such metabolic pathways are plausible. wikipedia.org
Pathophysiological Relevance: Examining the ratio of this compound to 9(S)-HETE in various disease states. An imbalance in this ratio could serve as a biomarker or a key mechanistic driver of pathology.
Development of Novel Research Tools and Probes for Targeted Investigations
Advancing our understanding of this compound is contingent upon the development of sophisticated research tools. The lack of specific inhibitors, antibodies, and molecular probes hinders progress in this field. nih.gov The development of such tools is a critical step toward validating its biological roles and therapeutic potential.
Future efforts should be directed towards:
Specific Antibodies and Immunoassays: Generating highly specific monoclonal or polyclonal antibodies that can distinguish this compound from 9(S)-HETE and other isomers. These would be invaluable for developing sensitive ELISAs and for use in immunohistochemistry to localize this compound in tissues.
Fluorescent and Tagged Probes: Synthesizing fluorescently labeled or biotin-tagged analogs of this compound. These probes would enable researchers to visualize the subcellular localization of the molecule, identify its binding partners through pull-down assays, and study its trafficking within cells.
Selective Biosynthesis Inhibitors: Developing small molecule inhibitors that can specifically block the enzymes responsible for producing this compound. This would allow for a more precise dissection of its functions in complex biological systems, moving beyond genetic knockout models which can have developmental compensations.
Q & A
Q. How can interdisciplinary approaches enhance mechanistic studies of this compound?
- Methodological Answer : Integrate computational modeling (molecular dynamics simulations) with wet-lab validation. For example, predict binding pockets via in silico docking (AutoDock Vina) and validate with mutagenesis assays. Cross-disciplinary teams should co-author protocols to align terminology and methods .
Key Methodological Resources
- Transparency in HETE : Pre-registration templates (OSF, ClinicalTrials.gov ) .
- Stereochemical Analysis : Chiral chromatography guidelines (USP ⟨621⟩) .
- Data Contradiction Resolution : EQUATOR Network’s reporting standards .
For further guidance, consult institutional review boards (IRBs) and journals adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
